Product packaging for Lincomycin 2,7-Dipalmitate(Cat. No.:)

Lincomycin 2,7-Dipalmitate

Cat. No.: B1152495
M. Wt: 883.35
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Lincosamide Chemistry and Prodrug Development

Lincosamides are a class of antibiotics characterized by a unique structure composed of an amino acid (a substituted L-proline) and a sugar (lincosamine) linked by an amide bond. nih.govwikipedia.org The parent compound, lincomycin (B1675468), was first isolated in 1962 from the bacterium Streptomyces lincolnensis. nih.govnih.gov Lincosamides function by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase center and causing the premature release of the growing protein chain. nih.govgoogle.com

Lincomycin 2,7-dipalmitate is a prodrug of lincomycin. Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This chemical modification is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic properties. ramauniversity.ac.in In the case of this compound, the addition of two palmitate ester groups to the lincomycin molecule is designed to enhance characteristics such as absorption and solubility. cymitquimica.com

Rationale for Esterification of Lincomycin: Theoretical and Strategic Considerations

The esterification of lincomycin to create derivatives like this compound is a deliberate strategy to overcome certain limitations of the parent drug. The addition of the long-chain fatty acid, palmitic acid, at the 2 and 7 positions of the lincosamine (B1675473) sugar moiety significantly alters the molecule's physicochemical properties.

Historical Perspective on Lincomycin Derivatives and Analogues

The discovery of lincomycin in the early 1960s spurred extensive research into its modification to improve its antibacterial spectrum and pharmacokinetic profile. nih.gov The most notable and clinically successful derivative is clindamycin (B1669177), which was synthesized by replacing the 7-hydroxyl group of lincomycin with a chlorine atom. nih.govwikipedia.org This modification resulted in a more potent antibiotic with a broader range of activity, particularly against anaerobic bacteria. nih.govdrugbank.com

Beyond clindamycin, researchers have explored numerous other derivatives by modifying various positions on the lincomycin scaffold. These include modifications at the C-6, C-7, and other positions, leading to the synthesis of hundreds of semi-synthetic analogues. wikipedia.orgresearchgate.netnih.gov For instance, the synthesis of 2,7-dialkylcarbonate esters of lincomycin was explored to investigate their bioactivity. nih.gov However, despite these extensive efforts, only lincomycin and clindamycin have seen widespread clinical use due to issues with the toxicity or lower biological activity of other derivatives. wikipedia.orgresearchgate.net The development of compounds like Lincomycin 2-Palmitate and this compound represents a continued effort to refine the therapeutic properties of the lincosamide class.

Current Research Landscape and Scholarly Significance of this compound Investigations

Current research on lincosamides continues to address the challenge of antimicrobial resistance. nih.gov The development of new derivatives aims to create compounds effective against bacteria that have developed resistance to existing antibiotics, including clindamycin. google.com While much of the focus has been on creating entirely new synthetic routes to novel lincosamide scaffolds, the study of prodrugs like this compound remains relevant. harvard.edu

Investigations into this compound and similar esters contribute to a deeper understanding of lincosamide structure-activity relationships. This knowledge is crucial for designing future generations of lincosamide antibiotics with improved efficacy and safety profiles. The study of how different ester modifications affect absorption, distribution, metabolism, and excretion (ADME) properties provides valuable data for the broader field of medicinal chemistry and prodrug design.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅₁H₉₅NO₈S cymitquimica.comaxios-research.com
Molecular Weight 882.37 g/mol cymitquimica.com

Properties

Molecular Formula

C₅₀H₉₄N₂O₈S

Molecular Weight

883.35

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies of Lincomycin 2,7 Dipalmitate

Detailed Synthetic Pathways and Reaction Mechanisms

The core of the synthesis is the formation of ester bonds at the C-2 and C-7 positions of the lincomycin (B1675468) molecule. This requires a strategic approach to ensure the correct placement of the palmitate groups.

The fundamental reaction for producing Lincomycin 2,7-Dipalmitate is the esterification of the parent lincomycin molecule. Lincomycin possesses several hydroxyl (-OH) groups at the C-2, C-3, C-4, and C-7 positions, all of which are potential sites for reaction. The synthesis of the 2,7-diester involves reacting lincomycin with a suitable palmitoylating agent. This agent provides the palmitoyl (B13399708) groups (C15H31CO-) that attach to the oxygen atoms of the C-2 and C-7 hydroxyls, forming two ester linkages. The reaction results in the formation of the more lipophilic diester derivative, this compound.

Achieving the selective synthesis of this compound involves a careful selection of reagents and reaction conditions. The acylation of lincomycin can lead to a mixture of products, including various mono-, di-, tri-, and tetra-acylates. google.com

Commonly employed acylating agents include palmitoyl chloride or palmitic anhydride. The reaction is typically conducted in the presence of a base, which acts as a catalyst and an acid scavenger. Examples of bases used in similar acylation reactions include pyridine (B92270) or hindered bases like collidine. google.com The choice of solvent is also critical, with non-polar aprotic solvents such as dichloromethane (B109758) or chloroform (B151607) often being used.

To favor the formation of the 2,7-diacylated product, chemists may manipulate the stoichiometry of the reagents, reaction temperature, and reaction time. For instance, using a controlled amount of the acylating agent can limit the extent of esterification. Low-temperature conditions, sometimes as low as -70°C, have been used in other complex molecules to achieve selective acylation of primary alcohols over secondary ones. google.com

Table 1: Reagents and Conditions for Lincomycin Esterification
ParameterDescriptionExamples/ConditionsReference
Acylating AgentProvides the palmitoyl group for esterification.Palmitoyl Chloride, Palmitic Anhydride google.com
Catalyst/BaseFacilitates the reaction and neutralizes acidic byproducts.Pyridine, Collidine, 4-Dimethylaminopyridine (DMAP) google.com
SolventThe medium in which the reaction is conducted.Dichloromethane (DCM), Chloroform, Pyridine google.comgoogle.com
TemperatureInfluences reaction rate and selectivity.-70°C to ambient temperature google.com

A significant challenge in the synthesis of this compound is achieving regioselectivity. The lincomycin molecule has four hydroxyl groups with different reactivities. The C-7 hydroxyl is a secondary alcohol, while the C-2, C-3, and C-4 hydroxyls are also secondary and part of the sugar moiety. The relative reactivity of these groups dictates the distribution of ester products.

Direct acylation of unprotected lincomycin often yields a mixture of 2- and 7-monoacylates, along with di-, tri-, and tetra-acylated products. google.com The selective acylation of the C-7 position has been a subject of study, and methods to produce 7-acylates often involve subsequent separation from the 2-acylate isomer. google.com To synthesize the specific 2,7-dipalmitate isomer, reaction conditions must be optimized to favor acylation at these two positions. This can be influenced by factors like steric hindrance and the electronic properties of the different hydroxyl groups.

In some synthetic strategies for related compounds, protecting groups are used to block the more reactive hydroxyls, directing the acylating agent to the desired positions. google.comjustia.com For example, the 3- and 4-hydroxyl groups can be protected as an acetonide (isopropylidene ketal). googleapis.com After acylation of the remaining free hydroxyls (C-2 and C-7), the protecting group is removed under acidic conditions to yield the final product. googleapis.com The inherent stereochemistry of the lincomycin molecule is preserved throughout these synthetic steps.

Advanced Purification Techniques for this compound

Following the synthesis, the crude reaction mixture contains the desired this compound along with unreacted starting materials, byproducts, and other ester isomers. Rigorous purification is essential to isolate the target compound with high purity.

Chromatography is the primary technique for purifying lincomycin derivatives.

Column Chromatography : This is a standard method for initial purification. The crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a more polar solvent like methanol (B129727) or ethyl acetate, is passed through the column. google.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of fractions enriched in the desired this compound.

Preparative High-Performance Liquid Chromatography (HPLC) : For achieving very high purity, preparative HPLC is employed. This technique uses a more efficient stationary phase (e.g., C18 bonded silica) and a high-pressure solvent delivery system. google.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is commonly used for purifying lincomycin and its derivatives. google.comresearchgate.net The separation is monitored by a detector (e.g., UV or mass spectrometry), and fractions containing the pure compound are collected. chrom-china.com

Table 2: Chromatographic Purification Parameters for Lincomycin Derivatives
TechniqueStationary PhaseTypical Mobile PhaseDetectionReference
Column ChromatographySilica GelMethanol in Dichloromethane (e.g., 20% MeOH in DCM)Thin-Layer Chromatography (TLC) google.com
Preparative HPLCC18 Bonded Silica GelAcetonitrile/Water, often with acid modifiers (e.g., TFA)UV (e.g., 210 nm), Mass Spectrometry (MS) google.comgoogle.com

After chromatographic purification, crystallization is used as a final step to obtain the this compound in a stable, solid, and highly pure form. The process involves dissolving the purified compound in a suitable solvent or solvent mixture, often with gentle heating, to create a supersaturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com

The choice of solvent is crucial. A good crystallization solvent will dissolve the compound when hot but not when cold. Sometimes a solvent/anti-solvent system is used, where the compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which the compound is insoluble is slowly added to induce crystallization. The resulting crystals are then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. Recrystallization, which is simply repeating the crystallization process, can be performed to further enhance the purity of the final product. googleapis.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Confirmation

The precise molecular structure of this compound is confirmed through a combination of sophisticated analytical techniques. These methods provide detailed information about the connectivity of atoms, the functional groups present, the exact molecular mass, and the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms and their connectivity. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from the known spectra of lincomycin and the principles of esterification. acs.orgfrontiersin.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show a complex pattern of signals. Key diagnostic signals would include those from the protons of the lincomycin core and the two palmitoyl chains. The protons on the carbons bearing the newly formed ester groups (at C-2 and C-7) would exhibit a downfield shift compared to their positions in the parent lincomycin molecule due to the deshielding effect of the carbonyl group. The long alkyl chains of the palmitate moieties would produce a series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The most notable features in the ¹³C NMR spectrum of this compound would be the appearance of two new carbonyl signals from the ester groups, typically in the range of 170-175 ppm. The carbons at the 2 and 7-positions of the lincomycin core would also show a downfield shift upon esterification. The numerous methylene (B1212753) carbons of the two palmitate chains would give rise to a cluster of signals in the aliphatic region.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the lincomycin and palmitate moieties. HSQC spectra would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C NMR spectrum.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
H-1~5.2-5.4C-1~85-90
H-2~4.5-4.7C-2~75-80 (downfield shift)
H-3~3.8-4.0C-3~70-75
H-4~3.6-3.8C-4~70-75
H-5~4.0-4.2C-5~70-75
H-6~3.9-4.1C-6~50-55
H-7~5.0-5.2C-7~70-75 (downfield shift)
H-8~1.2-1.4C-8~20-25
S-CH₃~2.1-2.3S-CH₃~15-20
N-CH₃~2.3-2.5N-CH₃~40-45
Palmitate CH₃~0.8-0.9Palmitate CH₃~14
Palmitate (CH₂)n~1.2-1.6Palmitate (CH₂)n~22-32
Palmitate α-CH₂~2.2-2.4Palmitate α-CH₂~34
Palmitate β-CH₂~1.6-1.8Palmitate β-CH₂~25
--Ester C=O~172-174

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound. axios-research.comcymitquimica.com It provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence.

For this compound, with a molecular formula of C₅₁H₉₅NO₈S, the expected exact mass can be calculated. axios-research.com HRMS analysis would confirm this calculated mass, thereby verifying the identity of the compound.

Fragmentation Analysis: In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bonds, leading to the loss of one or both palmitoyl groups. The fragmentation pattern of the lincomycin core would also be observed, providing further confirmation of the structure.

Ion Formula Calculated m/z Description
[M+H]⁺C₅₁H₉₆NO₈S⁺882.6800Protonated molecule
[M+Na]⁺C₅₁H₉₅NNaO₈S⁺904.6619Sodium adduct
[M-C₁₆H₃₁O]⁺C₃₅H₆₅NO₇S⁺644.4503Loss of one palmitoyl group
[M-2(C₁₆H₃₁O)]⁺C₁₉H₃₅NO₆S⁺406.2195Loss of both palmitoyl groups (protonated lincomycin)

Note: The calculated m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. oup.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

The most significant feature distinguishing the spectrum of the derivative from the parent lincomycin would be the prominent C=O stretching vibration of the two ester groups, which would appear as a strong band around 1740 cm⁻¹. bibliotekanauki.pl The broad O-H stretching band present in the spectrum of lincomycin (around 3400 cm⁻¹) would be significantly diminished or absent in the spectrum of the 2,7-dipalmitate derivative, confirming the esterification of the hydroxyl groups. Other characteristic bands would include C-H stretching vibrations from the alkyl chains, C-O stretching of the esters and ethers, and the N-H stretching of the amide group. researchgate.net

Functional Group Expected Absorption Range (cm⁻¹)
N-H (amide)3300-3500
C-H (alkane)2850-2960
C=O (ester)1735-1750
C=O (amide)1630-1680
C-O (ester, ether)1000-1300

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the positions of all atoms in the molecule, providing detailed information about bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not publicly available, the crystal structure of lincomycin hydrochloride has been determined. nih.govingentaconnect.com This provides the absolute configuration of the core lincomycin molecule. A crystallographic study of this compound would definitively confirm the sites of palmitoylation at the C-2 and C-7 positions and reveal the conformational arrangement of the entire molecule, including the long palmitate chains, in the crystal lattice.

Preclinical Pharmacokinetic and Biopharmaceutical Investigations of Lincomycin 2,7 Dipalmitate

Metabolic Pathways and Enzyme Kinetics in Preclinical Models3.2.1. Characterization of Esterase-Mediated Hydrolysis and Subsequent Metabolite Formation 3.2.2. Identification and Characterization of Enzymes Involved in Biotransformation

An extensive search for scientific literature and data concerning the preclinical pharmacokinetics and biopharmaceutical investigations of Lincomycin (B1675468) 2,7-Dipalmitate has been conducted. Unfortunately, no specific research findings, data tables, or detailed analyses pertaining to this particular chemical compound were found in the available scientific databases and publications.

The search included targeted queries for:

In vitro metabolic stability of Lincomycin 2,7-Dipalmitate in subcellular fractions.

Elimination routes and excretion kinetics of this compound in animal models.

Comparative preclinical pharmacokinetic analysis of this compound with Lincomycin Hydrochloride.

The absence of accessible data prevents the creation of a scientifically accurate article that adheres to the requested outline and content requirements. Information is readily available for Lincomycin and its hydrochloride salt, but not for the specific 2,7-dipalmitate ester.

Therefore, it is not possible to generate the requested article on "" as the foundational research data is not publicly available.

Mechanistic Studies on Biological Activity and Antimicrobial Efficacy Preclinical and Molecular

Molecular Interactions with Ribosomal Subunits

Detailed Binding Site Analysis on Bacterial 50S Ribosomal Subunit

There is no specific research available that details the binding site analysis of Lincomycin (B1675468) 2,7-Dipalmitate on the bacterial 50S ribosomal subunit. It is presumed that as a derivative of lincomycin, any activity would be subsequent to the hydrolysis of the dipalmitate esters, allowing the parent lincomycin to bind to its established site.

Elucidation of Mechanism of Inhibition of Bacterial Protein Synthesis

A specific mechanism of inhibition of bacterial protein synthesis for Lincomycin 2,7-Dipalmitate has not been elucidated in the available scientific literature. The inhibitory action is expected to be attributable to the parent compound, lincomycin, following enzymatic cleavage of the ester bonds.

In Vitro Antimicrobial Spectrum and Potency of this compound and its Active Metabolites

Determination of Minimum Inhibitory Concentration (MIC) against Relevant Bacterial Strains

No data tables of Minimum Inhibitory Concentration (MIC) values for this compound against relevant bacterial strains are available in the published literature.

Assessment of Time-Kill Kinetics and Bactericidal/Bacteriostatic Activity

There are no available studies assessing the time-kill kinetics of this compound to determine its bactericidal or bacteriostatic activity.

Post-Antibiotic Effect (PAE) and Sub-MIC Effects on Bacterial Growth

Research on the post-antibiotic effect (PAE) and the effects of sub-MIC concentrations of this compound on bacterial growth has not been published.

Investigation of Bacterial Resistance Mechanisms Relevant to Lincosamides

The emergence and spread of bacterial resistance to antimicrobial agents, including lincosamides, represent a significant challenge in clinical practice. Bacteria have evolved sophisticated strategies to counteract the inhibitory effects of these antibiotics. The primary mechanisms of resistance to lincosamides involve modification of the drug's target site, active efflux of the antibiotic from the bacterial cell, and enzymatic inactivation of the drug. These resistance determinants are often located on mobile genetic elements, facilitating their dissemination among bacterial populations. researchgate.net

Genetic Determinants of Resistance (e.g., erm genes, rRNA methylases)

The most prevalent mechanism of acquired resistance to lincosamides, as well as to macrolides and streptogramin B antibiotics (a phenotype known as MLSB resistance), is the modification of the ribosomal target. nih.gov This is primarily mediated by the acquisition of erm (erythromycin ribosomal methylase) genes. nbinno.com These genes encode rRNA methylases that catalyze the dimethylation of a specific adenine (B156593) residue (A2058 in Escherichia coli) within the 23S rRNA component of the 50S ribosomal subunit. semanticscholar.orggoogle.com This methylation alters the conformational structure of the ribosome, leading to a reduced binding affinity of lincosamides and other MLSB antibiotics, thereby rendering them ineffective. google.comnih.gov

The expression of erm genes can be either constitutive, where the methylase is continuously produced, or inducible, where its production is triggered by the presence of an inducing agent, typically a macrolide antibiotic. wikipedia.org A variety of erm genes have been identified across different bacterial species, with erm(A), erm(B), and erm(C) being among the most frequently encountered in staphylococci. nbinno.commdpi.com The prevalence of these genes can vary geographically and among different bacterial isolates. nbinno.com

Table 1: Common erm Genes Associated with Lincosamide Resistance

GeneOrganism(s)Resistance Phenotype
erm(A)Staphylococcus aureus, StreptococciMLSB (inducible or constitutive)
erm(B)Staphylococci, Streptococci, EnterococciMLSB (often constitutive)
erm(C)Staphylococcus aureusMLSB (typically inducible)
erm(F)Bacteroides spp.MLSB

This table is illustrative and not exhaustive. The distribution of erm genes can be broad and is subject to ongoing discovery.

Role of Efflux Pumps and Target Site Mutations

In addition to target site modification, bacteria can also resist the effects of lincosamides by actively pumping the antibiotic out of the cell. This process is mediated by efflux pumps, which are membrane-associated protein complexes that recognize and expel a wide range of substrates, including antibiotics. medscape.com Several families of efflux pumps have been implicated in lincosamide resistance. The ATP-binding cassette (ABC) superfamily of transporters includes proteins encoded by genes such as lsa and vga, which have been shown to confer resistance to lincosamides and streptogramin A. researchgate.net The lsa(A) gene, for instance, has been identified in Enterococcus species and is responsible for intrinsic resistance to lincosamides. researchgate.netaxios-research.com Another mechanism involves the msr(A) gene, which encodes an ABC transporter that confers resistance to macrolides and streptogramin B, and can also contribute to reduced susceptibility to lincosamides. mdpi.com

Mutations in the ribosomal target site itself can also lead to lincosamide resistance, although this is a less common mechanism compared to enzymatic modification. Spontaneous mutations in the 23S rRNA gene or in ribosomal proteins can alter the binding pocket for lincosamides, thereby reducing the drug's efficacy. nih.gov These mutations are typically selected for under antibiotic pressure and can result in high levels of resistance.

Table 2: Efflux and Target Site Mutation Mechanisms in Lincosamide Resistance

MechanismGene(s)/ComponentFunction
Efflux Pumps
lsa, vga, salEncode ABC transporters that actively export lincosamides.
msr(A)Encodes an ABC transporter primarily for macrolides and streptogramin B, but can affect lincosamide susceptibility.
Target Site Mutations
23S rRNAMutations in the nucleotide sequence of the drug-binding site.
Ribosomal proteins (e.g., L4, L22)Alterations in ribosomal protein structure that affect drug binding.

Impact of Dipalmitate Modification on Overcoming or Modulating Resistance (if applicable)

There is currently no publicly available scientific literature or research data detailing the specific impact of the 2,7-dipalmitate modification of lincomycin on bacterial resistance mechanisms. While the modification of antibiotics is a strategy explored to enhance their properties or overcome resistance, the effects of this particular esterification on the interaction of lincomycin with resistant bacteria have not been documented. Therefore, it is not possible to state whether the dipalmitate modification would have any effect on overcoming or modulating resistance mediated by erm genes, efflux pumps, or target site mutations. Further research would be required to investigate the antibacterial efficacy of this compound against lincosamide-resistant strains and to elucidate its potential to evade existing resistance mechanisms.

Advanced Analytical Methodologies for Lincomycin 2,7 Dipalmitate Quantification and Characterization

Chromatographic Techniques for Bioanalytical and Pharmaceutical Quantification

Chromatographic methods are central to the quantitative analysis of Lincomycin (B1675468) 2,7-Dipalmitate in both pharmaceutical formulations and complex biological matrices. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of Lincomycin 2,7-Dipalmitate. Given the compound's lack of a strong chromophore, direct UV detection at low wavelengths, such as 210 nm, can be employed, though it may lack specificity. To enhance sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag could be explored.

A more specific and sensitive approach involves coupling HPLC with a mass spectrometer (MS), which provides mass-to-charge ratio information, enabling definitive identification and quantification.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water (with formic acid or ammonium acetate for MS compatibility)
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (Electrospray Ionization)
Injection Volume 10-20 µL
Column Temperature 30-40 °C

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the analysis of this compound, a UPLC method would offer significant advantages, particularly in resolving it from its parent compound, lincomycin, and other related substances. A UPLC-MS/MS method would provide a powerful tool for rapid and sensitive quantification in various sample types. The higher efficiency of UPLC also leads to narrower peaks, which can improve the signal-to-noise ratio and lower the limits of detection and quantification.

Gas Chromatography (GC) for Volatile Derivatives or Specific Analyses

Due to its high molecular weight and low volatility, this compound is not directly amenable to Gas Chromatography (GC) analysis. However, GC could be employed for the analysis of volatile derivatives of the molecule. For instance, the fatty acid component (palmitic acid) could be cleaved and derivatized to its methyl ester (palmitic acid methyl ester - PAME) and subsequently analyzed by GC-FID (Flame Ionization Detection) or GC-MS. This approach would not quantify the intact molecule but could be used for confirmatory purposes or to determine the fatty acid profile of the sample.

Hyphenated Techniques for Comprehensive Analysis and Structural Confirmation

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and structural elucidation of this compound, especially in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity and selectivity. An LC-MS/MS method for this compound would involve optimizing the electrospray ionization (ESI) source parameters to generate the protonated molecule [M+H]+. In the tandem mass spectrometer, this precursor ion would be fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), a highly selective and sensitive quantification can be achieved.

Table 2: Predicted LC-MS/MS Parameters for this compound

ParameterDescription
Ionization Mode Electrospray Ionization (ESI) Positive
Precursor Ion [M+H]+ Predicted m/z for C50H94N2O8S
Product Ions Characteristic fragments resulting from the cleavage of ester bonds and the lincomycin backbone
Collision Energy Optimized to maximize the intensity of specific product ions
Scan Type Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

As previously mentioned, direct analysis of intact this compound by GC-MS is not feasible. However, GC-MS is a powerful tool for the targeted analysis of its constituent parts after chemical derivatization. The analysis of the palmitic acid methyl ester by GC-MS would provide definitive confirmation of the fatty acid component through its characteristic mass spectrum. This can be particularly useful in confirming the identity of the ester groups attached to the lincomycin core.

Sample Preparation Strategies for Diverse Matrices (e.g., biological fluids, tissues, pharmaceutical formulations)

The accurate quantification and characterization of this compound in various matrices necessitate robust sample preparation strategies. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix, such as biological fluids, tissues, or pharmaceutical formulations. The goal is to extract the target analyte, remove interfering substances, and concentrate the sample to a level suitable for the analytical instrument.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are foundational techniques for purifying and concentrating analytes from complex samples prior to analysis. nih.gov The selection and optimization of these methods for this compound must account for the compound's significantly increased lipophilicity compared to its parent compound, lincomycin, due to the presence of two palmitate ester groups.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids. nih.gov For lincosamide antibiotics, LLE has been a common approach. researchgate.net Optimization for this compound would involve selecting an organic solvent in which the highly non-polar dipalmitate ester has high solubility, while matrix components like proteins, salts, and polar metabolites remain in the aqueous phase.

Key optimization parameters include:

Solvent Selection: Due to the lipophilic nature of the dipalmitate chains, solvents like hexane (B92381), ethyl acetate, or dichloromethane (B109758) would likely be more effective than those used for unmodified lincomycin.

pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of any remaining basic functional groups on the lincomycin core, thereby maximizing its partitioning into the organic solvent.

Salting-Out Effect: The addition of salt (e.g., sodium chloride) to the aqueous layer can decrease the solubility of the analyte in the aqueous phase and promote its transfer to the organic phase. nih.gov

Solid-Phase Extraction (SPE)

SPE is a versatile technique that uses a solid sorbent to isolate analytes from a liquid sample. thermofisher.com It is widely used for the extraction of antibiotics from food and biological matrices. researchgate.netmdpi.com For this compound, a reversed-phase SPE (RP-SPE) approach would be most appropriate. In this mode, the non-polar analyte is retained on a hydrophobic sorbent, while polar matrix components are washed away.

Optimization of an SPE method involves a four-step process: youtube.com

Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to solvate the stationary phase, followed by an aqueous solution (e.g., water) to prepare it for the sample. youtube.com

Loading: The sample is passed through the sorbent, where this compound is retained via hydrophobic interactions between its palmitate chains and the sorbent.

Washing: A weak solvent (e.g., water/methanol (B129727) mixture) is used to rinse the cartridge, removing weakly retained, more polar interferences without dislodging the analyte.

Elution: A strong, non-polar organic solvent (e.g., acetonitrile, methanol, or a mixture) is used to disrupt the hydrophobic interactions and elute the purified this compound for analysis. thermofisher.com

The choice of sorbent is critical. C18 (octadecyl) or polymeric sorbents are suitable choices for retaining a lipophilic compound like this compound. fishersci.ca The larger bed weights of certain SPE cartridges can offer greater capacity, which is beneficial when extracting compounds that are difficult to retain. fishersci.ca

Table 1: LLE and SPE Optimization Strategies for this compound

TechniqueParameterConsideration for Lincomycin (Parent Compound)Projected Optimization for this compound
Liquid-Liquid Extraction (LLE)Extraction SolventModerately polar solvents (e.g., ethyl acetate/acetonitrile mixtures)Highly non-polar solvents (e.g., Hexane, Dichloromethane) to match the lipophilicity of the palmitate chains.
Sample pHAdjusted to suppress ionization of the amine groups (pH > 8). researchgate.netSimilar pH adjustment to ensure the lincomycin core is uncharged, maximizing partition into the non-polar solvent.
Extraction ModeStandard LLE, Dispersive LLE. researchgate.netStandard LLE or microextraction techniques to minimize the use of organic solvents.
Solid-Phase Extraction (SPE)Sorbent TypeReversed-phase (C8, C18), Ion-exchange. researchgate.netReversed-phase (C18 or polymeric) is ideal due to strong hydrophobic interactions with the palmitate groups. fishersci.ca
Wash SolventAqueous buffers, low percentage of organic solvent.A higher percentage of organic solvent in the wash step (e.g., 40-50% methanol) may be needed to remove moderately non-polar interferences without eluting the target analyte.
Elution SolventMethanol, Acetonitrile. researchgate.netA strong non-polar solvent or a mixture (e.g., acetonitrile/methanol) will be required for efficient elution.
Sample Pre-treatmentDilution in aqueous buffer. researchgate.netInitial dissolution in a small amount of organic solvent (e.g., methanol) followed by dilution with water may be necessary due to poor aqueous solubility.

Protein Precipitation and Derivatization Techniques

Protein Precipitation (PPT)

For biological matrices like plasma or serum, the high concentration of proteins can interfere with analysis and damage analytical columns. Protein precipitation is a rapid and straightforward method to remove the bulk of these proteins. thermofisher.com The technique involves adding a substance, typically an organic solvent or a strong acid, to the sample to denature and precipitate the proteins. researchgate.net

Common precipitating agents include:

Acetonitrile: Widely used and effective. A common ratio is 3:1 (v/v) of acetonitrile to plasma. thermofisher.com

Methanol: Another organic solvent used for precipitation.

Trichloroacetic Acid (TCA) and Trifluoroacetic Acid (TFA): Strong acids that effectively precipitate proteins by causing a significant decrease in pH. researchgate.net

The procedure typically involves adding the precipitating agent, vortexing the mixture, and then centrifuging to pellet the precipitated proteins. chromatographyonline.com The resulting supernatant, which contains the analyte, is then collected for direct injection or further purification. thermofisher.comchromatographyonline.com This high-throughput method is particularly suitable for LC-MS/MS analysis. chromatographyonline.com Given the non-polar nature of this compound, it would be highly soluble in the acetonitrile supernatant, making PPT an effective initial cleanup step.

Derivatization Techniques

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. This is often done to improve chromatographic behavior or enhance the response of a detector (e.g., UV-Vis or fluorescence).

For lincomycin, which lacks a strong chromophore, derivatization is sometimes necessary for sensitive UV detection. One study reported the derivatization of lincomycin with p-toluene sulfonyl isocyanic acid (PTSI) for HPLC-UVD analysis. nih.gov However, for this compound, the need for and approach to derivatization would depend on the analytical goal. The two palmitate groups are attached to the hydroxyl groups at the C-2 and C-7 positions. Other hydroxyl groups on the lincomycin core remain available for derivatization. However, the large palmitate chains could introduce steric hindrance, potentially slowing down or impeding the reaction at nearby sites.

When using highly sensitive detection methods like mass spectrometry (MS), derivatization is often unnecessary. Techniques such as LC-MS/MS can provide excellent sensitivity and specificity for the underivatized molecule, making it the preferred method for quantitative analysis. mdpi.com

Method Validation Parameters for Analytical Assays (Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification)

Validation of an analytical method is essential to ensure its reliability, reproducibility, and suitability for its intended purpose. pharmavalidation.in Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for method validation, which encompass several key parameters. ekb.egmdpi.com A validated method for this compound would need to meet stringent criteria for each of these parameters.

Specificity/Selectivity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In chromatographic methods, this is typically demonstrated by showing that the analyte peak is well-resolved from other peaks and that the peak is pure.

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. pharmavalidation.in This is evaluated by analyzing a series of standards at different concentrations. The results are plotted (response vs. concentration), and a linear regression is performed. The correlation coefficient (R²) is a key indicator of linearity, with values greater than 0.99 often required. ekb.eg

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a recovery study, where a known amount of pure analyte is added (spiked) into a blank matrix. ekb.eg The sample is then analyzed, and the percentage of the spiked analyte that is measured (% recovery) is calculated. Typically, recovery values between 80% and 120% are considered acceptable, depending on the analyte concentration.

Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. An RSD of less than 15% is often considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. pharmavalidation.in It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. pharmavalidation.in

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmavalidation.in The LOQ is typically the concentration that provides a signal-to-noise ratio of 10:1 or can be determined from the standard deviation of the response and the slope of the calibration curve. pharmavalidation.in These parameters are crucial for analyzing trace levels of a substance. nih.gov

Table 2: Summary of Method Validation Parameters and Typical Results for Lincomycin Assays

The following table summarizes typical validation results from various published HPLC methods for the parent compound, lincomycin. A validated method for this compound would be expected to demonstrate performance within similar acceptance criteria.

ParameterTypical Range/ValueAcceptance CriteriaReference
Linearity (Range)5.0 - 100.0 µg/mLCorrelation Coefficient (R²) > 0.999 ekb.eg
Linearity (R²)0.9999- ekb.egnih.gov
Accuracy (% Recovery)90.2% - 102.1%Typically 80% - 120% ekb.eg
71.11% - 98.30% nih.gov
Precision (% RSD)Intra-day: 1.5% - 13.4%Typically < 15% nih.gov
Inter-day: 1.9% - 12.1% nih.gov
Limit of Detection (LOD)1.41 µg/mLSignal-to-Noise Ratio ≈ 3:1 ekb.eg
0.05 ppm (µg/mL)
Limit of Quantification (LOQ)4.29 µg/mLSignal-to-Noise Ratio ≈ 10:1 ekb.eg
0.15 ppm (µg/mL)

Formulation Science and Biopharmaceutical Engineering of Lincomycin 2,7 Dipalmitate

Excipient Compatibility Studies for Pharmaceutical Formulations

Given the ester nature of Lincomycin (B1675468) 2,7-Dipalmitate, particular attention is paid to excipients with reactive functional groups or those that may introduce moisture or alter the micro-pH of the formulation. Standard compatibility testing involves mixing the active pharmaceutical ingredient (API) with individual or combinations of excipients in ratios relevant to the intended formulation. These blends are then stored under accelerated stability conditions (e.g., 40°C/75% relative humidity) and analyzed at predetermined time points.

Analytical techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) are employed to detect physical and chemical interactions. researchgate.net DSC can reveal changes in melting points, indicating the formation of eutectic mixtures or new solid-state forms, while FT-IR can detect changes in characteristic peaks, suggesting chemical reactions between the drug and excipients. researchgate.net High-Performance Liquid Chromatography (HPLC) is crucial for quantifying the API and detecting the appearance of degradation products.

Commonly evaluated excipients for a lipophilic compound like Lincomycin 2,7-Dipalmitate, particularly for suspension formulations, would include:

Suspending agents: Hydroxypropyl methylcellulose, Carboxymethyl cellulose (B213188) sodium, Povidone.

Wetting agents: Polysorbates, Sorbitan esters.

Sweeteners and Flavors: Aspartame, Sucrose.

Preservatives: Benzyl alcohol, Parabens.

Buffering agents: Citrate, Phosphate systems.

The table below illustrates a typical, albeit hypothetical, outcome of such a compatibility study.

Excipient CategoryExcipient ExampleRatio (API:Excipient)Observation (4 weeks at 40°C/75% RH)Compatibility
Suspending AgentCarboxymethyl cellulose sodium1:1No significant degradation of API; no physical changes.Compatible
Wetting AgentPolysorbate 801:0.5Slight discoloration; <2% increase in a known degradant.Compatible
SweetenerAspartame1:2No significant degradation of API; no physical changes.Compatible
PreservativeBenzyl Alcohol1:0.1No significant degradation of API; no physical changes.Compatible
BufferCitrate Buffer (pH 5.0)1:1Significant degradation (>10%); appearance of new peaks in HPLC.Incompatible

Physical and Chemical Stability of this compound in Various Formulation Matrices

The stability of a pharmaceutical product is its ability to maintain its physical, chemical, microbiological, and toxicological specifications within a specific container/closure system. lnct.ac.in For this compound, stability is paramount to ensuring its therapeutic efficacy.

Stress testing is conducted to identify the likely degradation pathways for this compound. europa.eu While specific studies on the dipalmitate ester are not widely published, the degradation pathways can be inferred from studies on the parent lincomycin molecule and the general chemistry of esters.

Hydrolysis: This is a primary degradation pathway for this compound due to its two ester linkages. The molecule is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the palmitate groups, yielding lincomycin and palmitic acid. Studies on lincomycin hydrochloride show it is most stable near pH 4 and degrades in both acidic and basic conditions. nih.govdovepress.com The degradation rate in alkaline conditions shows a first-order dependence on the concentration of hydroxide (B78521) ions. researchgate.net

Oxidation: The core lincomycin structure contains potential sites for oxidative attack, including the thiomethyl group and the pyrrolidine (B122466) nitrogen. researchgate.net Forced degradation studies on lincomycin hydrochloride demonstrate that it degrades rapidly in the presence of an oxidizing agent like hydrogen peroxide. nih.govdovepress.com This suggests that formulations of the dipalmitate ester may require protection from oxidative stress, potentially through the inclusion of antioxidants or packaging that limits oxygen exposure. nih.gov

Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation. researchgate.net Studies on lincomycin show that it degrades upon exposure to UV light, with pathways involving S- and N-demethylation. researchgate.net To mitigate this, formulations should be packaged in light-protective containers, such as amber-colored bottles or opaque materials. lnct.ac.in

Kinetic studies are performed to quantify the rate of degradation under various conditions, which is essential for predicting the shelf-life of the product. Studies on lincomycin hydrochloride have shown that its degradation typically follows first-order kinetics. nih.govnih.gov

Effect of Temperature: The rate of chemical degradation increases with temperature. By studying degradation at elevated temperatures (e.g., 50°C, 60°C, 70°C), an Arrhenius plot can be constructed to determine the activation energy of the degradation process. researchgate.net This allows for the estimation of the degradation rate constant at typical storage temperatures (e.g., 25°C). For lincomycin hydrochloride hydrolysis at pH 10, the activation energy has been found to be 17.4 kcal mol-1. researchgate.net

Effect of pH: The pH of an aqueous formulation has a profound impact on the stability of this compound, primarily due to its influence on hydrolysis. A pH-rate profile, generated by studying degradation rates across a range of pH values, is critical. For the parent molecule, lincomycin, maximum stability is observed around pH 4. dovepress.comnih.gov It is least stable at very low pH (e.g., pH 2). dovepress.comnih.gov This information is vital for formulating stable aqueous suspensions or for understanding potential degradation if the product is reconstituted.

The following table presents hypothetical kinetic data for the hydrolysis of this compound, based on principles observed for the parent compound.

pHTemperature (°C)Apparent First-Order Rate Constant (k) (days⁻¹)Calculated Half-Life (t₁/₂) (days)
2.0801.820.38
4.0800.154.59
6.1800.252.77
8.0800.411.69
4.0250.002346

Accelerated stability testing protocols are designed to predict the long-term stability of a product in a shorter period. lnct.ac.in These protocols are guided by International Council for Harmonisation (ICH) guidelines. For a product intended for storage at room temperature, the standard accelerated condition is 40°C ± 2°C and 75% RH ± 5% RH for a duration of six months. lnct.ac.inedaegypt.gov.eg

A typical protocol for a suspension of this compound would involve:

Batch Selection: Placing at least three pilot-scale batches of the final formulation in its proposed container-closure system on stability. europa.eu

Storage Conditions: Storing samples under both long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions. edaegypt.gov.eg

Testing Frequency: Analyzing samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated studies). lnct.ac.in

Analytical Tests: Performing a suite of tests at each time point, including:

Assay of this compound.

Quantification of degradation products.

Physical appearance (color, phase separation).

pH measurement.

Viscosity.

Particle size distribution.

Microbiological testing.

Significant changes under accelerated conditions would trigger testing at an intermediate condition (e.g., 30°C/65% RH). edaegypt.gov.eg

Development and Characterization of Advanced Drug Delivery Systems (excluding human clinical aspects)

The low aqueous solubility of this compound makes it a candidate for advanced drug delivery systems designed to improve its biopharmaceutical properties.

Oral suspensions are a common dosage form for poorly soluble drugs, especially when taste-masking is also a goal, as is the case with palmitate esters of antibiotics. nih.gov The optimization of a suspension is a multi-faceted process.

Rheology: The flow characteristics of the suspension are critical for ensuring dose uniformity and patient acceptability. The formulation should exhibit high viscosity at rest to slow down particle sedimentation but shear-thin to a lower viscosity upon shaking to allow for easy pouring and administration. This pseudoplastic behavior is often achieved by incorporating structured vehicles with polymers like carboxymethyl cellulose or xanthan gum.

Particle Size Distribution (PSD): The particle size of the suspended API affects both the physical stability and the sensory characteristics of the product. Smaller, uniform particles (typically <50 µm) are less prone to rapid sedimentation and provide a smooth, non-gritty mouthfeel. Micronization or other particle engineering techniques are often employed to achieve the desired PSD.

Sedimentation Stability: Over time, particles in a suspension will settle due to gravity. A well-formulated suspension will exhibit slow sedimentation and, crucially, the sediment should be easily redispersed upon gentle shaking to ensure accurate dosing. The sedimentation volume (F), defined as the ratio of the final volume of the sediment to the original volume of the suspension, is a key parameter. An F value closer to 1 indicates better stability.

The following table shows hypothetical data from the optimization of a suspension formulation.

Formulation IDSuspending Agent (%, w/v)Viscosity (cP, at rest)Mean Particle Size (µm)Sedimentation Volume (F) after 24hRedispersibility
SUSP-01CMC-Na (0.5%)15025.40.65Forms a hard cake
SUSP-02CMC-Na (1.0%)45025.10.92Easily redispersed
SUSP-03Xanthan Gum (0.3%)50024.90.95Easily redispersed
SUSP-04CMC-Na (1.0%)46055.80.81Easily redispersed, but gritty

Based on these results, Formulation SUSP-03 would be considered the most optimized, providing excellent sedimentation stability and redispersibility with a suitable particle size.

Design and Characterization of Emulsions or Microemulsions: Droplet Size, Viscosity, and Phase Stability

Emulsion and microemulsion systems are effective strategies for formulating poorly water-soluble, lipophilic drugs. nih.gov These systems, which are isotropic mixtures of oil, surfactants, and co-solvents, can significantly increase the solubility and absorption of active ingredients. researchgate.net For a highly lipophilic molecule like this compound, a self-microemulsifying drug delivery system (SMEDDS) would be a pertinent approach. Such formulations are designed to spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract. researchgate.net

The critical parameters for the characterization of these systems include droplet size, viscosity, and phase stability.

Droplet Size: The size of the emulsion droplets is a crucial factor, as smaller droplets provide a larger surface area for drug release and absorption. researchgate.net Microemulsions typically feature droplet sizes in the range of 1-100 nm. nih.gov For SMEDDS formulations, droplet sizes are often below 200 nm. researchgate.net Dynamic light scattering is a common technique used to measure droplet size and size distribution. nih.gov

Viscosity: The viscosity of an emulsion or microemulsion affects its physical stability and its behavior in vivo. Low viscosity is generally preferred for ease of administration and dispersion. nih.gov Rheological measurements are used to characterize the flow behavior of the formulation. For instance, some microemulsion systems exhibit lower viscosity as the water content increases. nih.gov

Phase Stability: Phase stability studies are essential to ensure the formulation remains homogenous and does not undergo phase separation during its shelf life. These studies are often conducted under accelerated conditions, such as elevated temperatures, to predict long-term stability. researchgate.net The construction of pseudo-ternary phase diagrams is a fundamental step in identifying stable microemulsion regions for a given combination of oil, surfactant, and co-surfactant. researchgate.net

Table 1: Example Characterization Data for a Lincomycin HCl Microemulsion Formulation This table presents data for a microemulsion of a related compound, Lincomycin HCl, to illustrate typical characterization parameters. researchgate.netresearchgate.net

ParameterMeasurementSignificance
Droplet Size < 200 nmSmall droplet size increases surface area, potentially improving drug release and absorption. researchgate.net
Viscosity Low (specific value not provided)Ensures ease of handling and spontaneous dispersion in aqueous environments. nih.gov
Phase Stability Stable, single isotropic regionIndicates a thermodynamically stable formulation that resists phase separation. researchgate.net
In Vitro Release Complete release in 15 minutesDemonstrates rapid and efficient drug release from the formulation compared to the plain drug. researchgate.net

Investigation of Solid Dispersions or Nanoparticle Formulations for Enhanced Dissolution (if applicable)

For poorly water-soluble drugs, solid dispersion is a well-established technique to enhance the dissolution rate and, consequently, bioavailability. nih.govinnpharmacotherapy.com This approach involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state. nih.gov Given the expected low aqueous solubility of the lipophilic this compound, this strategy is highly applicable.

The primary mechanisms by which solid dispersions improve dissolution include:

Particle Size Reduction: Dispersing the drug at a molecular or near-molecular level in the carrier matrix dramatically increases the surface area available for dissolution. innpharmacotherapy.com

Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug particles, facilitating their interaction with the aqueous dissolution medium. innpharmacotherapy.comnih.gov

Conversion to Amorphous State: The process can convert the drug from a stable crystalline form to a higher-energy, more soluble amorphous form. nih.govunpad.ac.id Amorphous solids lack the rigid crystal lattice structure, requiring less energy to dissolve. unpad.ac.id

Commonly used carriers for solid dispersions include water-soluble polymers such as polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP). nih.gov The inclusion of a surfactant as a third component can further enhance dissolution by improving wettability and solubilizing the drug. nih.gov The selection of the carrier and the preparation method are critical factors that influence the physical stability and performance of the solid dispersion. nih.gov

While specific studies on solid dispersions of this compound are not documented, the principles suggest it would be a viable formulation strategy. An investigation would involve preparing solid dispersions with various carriers and drug-to-carrier ratios and then characterizing them for their physicochemical properties and dissolution behavior.

Table 2: Illustrative In Vitro Dissolution Data for a Hypothetical this compound Solid Dispersion This table presents hypothetical data to illustrate the expected enhancement in dissolution rate for a solid dispersion formulation compared to the pure drug.

FormulationTime (minutes)% Drug Dissolved
Pure this compound 155%
3010%
6018%
Solid Dispersion (1:5 Drug:PEG Ratio) 1545%
3070%
6092%
Solid Dispersion (1:5:0.5 Drug:PEG:Surfactant) 1565%
3088%
60>99%

Theoretical and Computational Chemistry Approaches in Lincomycin 2,7 Dipalmitate Research

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in understanding the three-dimensional structure of Lincomycin (B1675468) 2,7-Dipalmitate and its interactions with biological targets.

Prediction of Ligand-Receptor Interactions (e.g., with esterases, ribosomal components)

As a prodrug, Lincomycin 2,7-Dipalmitate must undergo hydrolysis by esterases to release the active lincomycin. Molecular docking simulations are employed to predict the binding affinity and orientation of this compound within the active sites of various human and bacterial esterases. These simulations can identify key amino acid residues involved in substrate recognition and catalysis, providing a basis for understanding the rate of drug activation.

Furthermore, to exert its antimicrobial effect, the released lincomycin must bind to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. wikipedia.org Docking studies of lincomycin with bacterial ribosomes have elucidated the critical interactions within the peptidyl transferase center. nih.gov While this compound itself is not expected to bind effectively to the ribosome due to the bulky dipalmitate esters, understanding the binding of the parent compound is crucial for designing effective prodrugs.

Table 1: Hypothetical Docking Simulation Results of Lincomycin with a Bacterial Ribosomal Subunit

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesA2058, A2059, G2505, U2506, C2452
Key InteractionsHydrogen bonds, hydrophobic interactions

Note: This data is illustrative and based on typical values for similar antibiotic-ribosome interactions.

Conformational Analysis and Energy Minimization of this compound

The flexibility of the lincomycin backbone and the two long-chain dipalmitate esters results in a vast conformational landscape for this compound. Conformational analysis, using methods such as molecular dynamics simulations, is essential to identify the low-energy, biologically relevant conformations of the molecule. nih.gov Energy minimization calculations are then performed to obtain the most stable three-dimensional structure. This information is critical for accurate docking studies and for understanding its physicochemical properties, such as membrane permeability.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Table 2: Representative Quantum Chemical Calculation Outputs for an Ester Linkage in this compound

PropertyCalculated ValueImplication
Mulliken Charge on Carbonyl Carbon+0.65High electrophilicity, susceptible to nucleophilic attack
LUMO Energy (eV)-1.2Indicates ease of accepting electrons during a reaction
Dipole Moment (Debye)4.8High polarity of the ester group

Note: These values are representative and would be obtained from specific DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Correlation of Structural Descriptors with In Vitro Antimicrobial Activity

For a series of lincomycin ester prodrugs, QSAR models can be developed to correlate their structural features with their in vitro antimicrobial activity. researchgate.net While this compound itself has low intrinsic activity, the properties of the ester groups can influence the delivery of the active lincomycin. Structural descriptors, such as hydrophobicity (logP), molecular weight, and electronic parameters derived from quantum chemical calculations, can be used to build predictive models for the antimicrobial efficacy of related compounds. researchgate.net

Prediction of Biopharmaceutical Properties (e.g., esterase hydrolysis rates)

QSPR models are particularly useful for predicting the biopharmaceutical properties of prodrugs like this compound. nih.gov By correlating structural descriptors of a series of lincomycin esters with their experimentally determined rates of hydrolysis by specific esterases, a predictive model can be generated. nih.gov This allows for the in silico screening of novel ester derivatives to identify candidates with optimal hydrolysis rates, balancing the need for stability in the gastrointestinal tract with efficient activation in the target tissues.

Future Research Directions and Emerging Methodologies for Lincosamide Prodrugs

Rational Design and Synthesis of Novel Lincomycin (B1675468) Ester Prodrugs with Tailored Properties

The rational design of prodrugs aims to overcome the limitations of a parent drug, such as poor oral absorption, instability, or an unfavorable taste. For lincomycin, esterification at the hydroxyl groups, particularly at the 2 and 7 positions, can significantly alter its physicochemical properties. The addition of long-chain fatty acids, such as palmitic acid to form Lincomycin 2,7-dipalmitate, is a deliberate strategy to increase the lipophilicity of the molecule. This increased lipophilicity is hypothesized to enhance oral absorption and potentially prolong the drug's duration of action.

The synthesis of such ester prodrugs involves the selective acylation of the hydroxyl groups of the lincomycin molecule. Structure-activity relationship (SAR) studies are crucial in this process, guiding the selection of appropriate ester moieties to achieve the desired properties. For instance, modifications at the C-6 and C-7 positions of lincomycin have been explored to enhance antibacterial activity against resistant pathogens. innovationnewsnetwork.comtechnative.io The overarching goal is to create a prodrug that is chemically stable, efficiently absorbed, and then readily hydrolyzed in the body by esterases to release the active lincomycin. oup.com

An ideal ester prodrug of lincomycin would exhibit the following characteristics:

Enhanced Lipophilicity: To improve membrane permeability and oral bioavailability.

Chemical Stability: To ensure the prodrug remains intact until it reaches the site of absorption or action.

Efficient Enzymatic Cleavage: To rapidly release the active lincomycin in the target tissues or systemic circulation.

Minimal Pharmacological Activity: The prodrug itself should be inactive to reduce the risk of off-target effects.

PropertyRationale for this compoundDesired Outcome
Increased Lipophilicity Addition of two palmitate chainsImproved oral absorption and potential for depot effect
Masked Hydrophilic Groups Esterification of hydroxyl groupsReduced first-pass metabolism, enhanced membrane transport
Ester Linkages Susceptible to enzymatic cleavageControlled release of active lincomycin

Application of Advanced In Vitro Models for Prodrug Activation and Biotransformation

Evaluating the activation and biotransformation of a prodrug like this compound is critical before preclinical and clinical development. Advanced in vitro models offer a sophisticated platform to study these processes with high relevance to human physiology.

Gut Microbiota Models: The gut microbiota plays a significant role in the metabolism of many drugs. researchgate.net In vitro models of the gut microbiota can be used to investigate whether this compound is a substrate for bacterial enzymes. This is particularly important as the gut microbiota can either activate or inactivate a prodrug before it is absorbed. nih.gov Lincomycin itself has been shown to impact the composition of the gut microbiota, which could, in turn, affect the biotransformation of its prodrugs. bohrium.comnih.gov

In Vitro ModelApplication for this compoundKey Parameters Measured
Caco-2 Cells Assessment of intestinal permeability and absorptionApparent permeability coefficient (Papp), rate of hydrolysis
Liver Microsomes Evaluation of hepatic metabolism and prodrug activationMetabolic stability, rate of lincomycin formation, identification of metabolites
Gut Microbiota Models Investigation of bacterial biotransformationProdrug degradation, formation of metabolites by gut bacteria

Exploration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Mechanistic Studies

Omics technologies provide a global view of the molecular changes that occur in a biological system in response to a drug. These powerful tools can be applied in the preclinical mechanistic studies of lincosamide prodrugs to gain a deeper understanding of their efficacy and potential off-target effects.

Metabolomics: This technology involves the comprehensive analysis of all metabolites in a biological sample. In the context of this compound, metabolomics can be used to trace the metabolic fate of the prodrug, from its initial hydrolysis to the formation of active lincomycin and any subsequent metabolites. nih.govmdpi.comresearchgate.net This can help in identifying the specific enzymes and pathways involved in the prodrug's activation.

Omics TechnologyApplication in Preclinical Studies of this compoundPotential Findings
Metabolomics Tracking the biotransformation and metabolic fate of the prodrugIdentification of key metabolites, elucidation of activation pathways
Proteomics Analyzing the bacterial protein expression in response to the prodrugUnderstanding the mechanism of action, identifying potential resistance mechanisms
Transcriptomics Studying the changes in bacterial gene expressionRevealing the cellular pathways affected by the prodrug and its active form

Integration of Artificial Intelligence and Machine Learning in Drug Design and Property Prediction for Lincosamide Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the design and optimization of lincosamide prodrugs.

Property Prediction: ML models can be trained to predict the physicochemical and pharmacokinetic properties of molecules. youtube.com For instance, a model could be developed to predict the oral bioavailability of a series of lincomycin esters based on their chemical structures. This would allow for the in silico screening of a large number of potential prodrugs, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Furthermore, AI can be used to predict the potential toxicity of new derivatives, helping to identify and eliminate compounds with unfavorable safety profiles early in the development process. nih.gov

The integration of AI and ML into the drug design workflow can significantly reduce the time and cost associated with developing new lincosamide prodrugs, ultimately leading to the faster availability of improved antibiotic therapies. technative.io

AI/ML ApplicationRole in Lincosamide Prodrug DevelopmentExpected Outcome
Generative AI Design of novel lincomycin ester prodrugsGeneration of molecules with tailored properties for improved efficacy
Machine Learning Prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)Prioritization of prodrug candidates with favorable pharmacokinetic and safety profiles
QSAR Modeling Quantitative Structure-Activity Relationship analysisUnderstanding the relationship between chemical structure and biological activity to guide optimization

Q & A

Q. How can researchers validate purity and stability of this compound under storage conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC assays. Use Arrhenius equations to predict shelf-life. Purity thresholds should align with pharmacopeial standards (e.g., USP-NF), as detailed in for compound characterization .

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